An In-Depth Technical Guide to the Chemical Properties of Aniline-15N
An In-Depth Technical Guide to the Chemical Properties of Aniline-15N
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isotopic Labeling with Aniline-15N
Aniline, a foundational aromatic amine, serves as a versatile precursor in the synthesis of a vast array of industrial chemicals, dyes, and pharmaceuticals.[1] The strategic incorporation of a stable isotope, such as Nitrogen-15 (¹⁵N), into the aniline scaffold to produce Aniline-¹⁵N, offers a powerful tool for elucidating reaction mechanisms, tracking metabolic pathways, and enhancing analytical sensitivity.[2][3] This guide provides a comprehensive overview of the chemical properties of Aniline-¹⁵N, with a focus on its spectroscopic characteristics, reactivity, and applications in research and drug development, offering field-proven insights for the senior application scientist.
Core Chemical and Physical Properties
The introduction of a ¹⁵N isotope results in a marginal increase in the molecular weight of aniline, while its fundamental physical properties remain largely unchanged. This subtlety is crucial, as it allows for the use of Aniline-¹⁵N as a tracer without significantly perturbing the chemical nature of the system under investigation.[4]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅¹⁵NH₂ | [1] |
| Molecular Weight | 94.12 g/mol | [4] |
| CAS Number | 7022-92-6 | [1] |
| Appearance | Colorless to yellowish oily liquid | [5] |
| Melting Point | -6 °C | [1] |
| Boiling Point | 184 °C | [1] |
| Density | 1.033 g/mL at 25 °C | [1] |
Aniline-¹⁵N, like its unlabeled counterpart, is susceptible to oxidation and will darken upon exposure to air and light.[5] Therefore, it is recommended to store it under an inert atmosphere and away from light to maintain its purity.
Spectroscopic Characterization: A Window into Molecular Structure
The true utility of Aniline-¹⁵N is most evident in its spectroscopic properties, where the ¹⁵N nucleus serves as a sensitive probe of the molecular environment.
¹⁵N NMR Spectroscopy
¹⁵N NMR spectroscopy is the premier technique for characterizing Aniline-¹⁵N. The chemical shift of the ¹⁵N nucleus is highly sensitive to the electronic environment of the amino group.[6] For Aniline-¹⁵N, the ¹⁵N chemical shift is typically observed in the range of 50-70 ppm relative to liquid ammonia.[7] This value can be influenced by the solvent and the presence of substituents on the aromatic ring.[6]
Spin-spin coupling between the ¹⁵N nucleus and adjacent protons (¹H) and carbons (¹³C) provides invaluable structural information.[8]
-
¹J(¹⁵N, ¹H) Coupling: The one-bond coupling constant between the ¹⁵N nucleus and the protons of the amino group is a direct measure of the hybridization of the nitrogen atom. In Aniline-¹⁵N, this value is on the order of -78 to -80 Hz, indicating sp²-like character due to the delocalization of the nitrogen lone pair into the aromatic ring.[9]
-
¹J(¹⁵N, ¹³C) Coupling: The one-bond coupling between the ¹⁵N and the ipso-carbon of the benzene ring provides insight into the C-N bond character.[10]
Infrared (IR) Spectroscopy
The IR spectrum of Aniline-¹⁵N is very similar to that of unlabeled aniline. The primary differences are subtle shifts in the frequencies of vibrations involving the nitrogen atom. The N-H stretching vibrations, typically seen as two bands for a primary amine in the 3300-3500 cm⁻¹ region, will be slightly shifted to lower wavenumbers due to the heavier ¹⁵N isotope.[11] The C-N stretching vibration, found in the 1250-1335 cm⁻¹ range for aromatic amines, will also exhibit a similar isotopic shift.[11]
Mass Spectrometry
In the mass spectrum of Aniline-¹⁵N, the molecular ion peak will appear at m/z 94, one mass unit higher than that of unlabeled aniline (m/z 93).[1][12] The fragmentation pattern will be analogous to aniline, with the key difference being the mass of the nitrogen-containing fragments.
Reactivity and Isotopic Effects
The chemical reactivity of Aniline-¹⁵N is virtually identical to that of natural abundance aniline. The ¹⁵N isotope does not significantly alter the electronic properties of the amino group or the aromatic ring.[13] Therefore, it undergoes the same characteristic reactions.
Basicity
Aniline is a weak base due to the delocalization of the nitrogen lone pair into the benzene ring.[14] The pKa of the anilinium ion (C₆H₅NH₃⁺) is approximately 4.6. The substitution of ¹⁴N with ¹⁵N has a negligible effect on the basicity.
Electrophilic Aromatic Substitution
The amino group is a strong activating, ortho-, para-director for electrophilic aromatic substitution.[15] Aniline-¹⁵N will readily undergo reactions such as halogenation, nitration, and sulfonation. However, due to the high reactivity, polysubstitution is common, and protection of the amino group via acetylation is often necessary to achieve monosubstitution.[16]
Caption: Workflow for controlled electrophilic aromatic substitution of Aniline-¹⁵N.
Acylation
Aniline-¹⁵N reacts readily with acylating agents, such as acetic anhydride, to form the corresponding amide.[12] This reaction is fundamental for protecting the amino group.
Diazotization
Treatment of Aniline-¹⁵N with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures yields a stable arenediazonium-¹⁵N salt.[17] These salts are versatile intermediates in organic synthesis, allowing for the introduction of a wide range of functional groups onto the aromatic ring through Sandmeyer-type reactions.[18]
Kinetic Isotope Effect (KIE)
While the equilibrium properties of Aniline-¹⁵N are very similar to aniline, the difference in mass can lead to a measurable kinetic isotope effect (KIE) in reactions where the C-N bond is cleaved or its vibrational state changes in the rate-determining step.[19] The ¹⁴N/¹⁵N KIE is typically small, on the order of 1.02 to 1.04, but can be a powerful tool for elucidating reaction mechanisms.[20][21] For example, a significant KIE in an enzymatic reaction involving aniline could indicate that C-N bond cleavage is part of the rate-limiting step.
Applications in Drug Development and Research
The unique properties of Aniline-¹⁵N make it an invaluable tool for researchers in drug development and related fields.
Mechanistic Studies
The ability to track the ¹⁵N label through a reaction sequence using NMR or mass spectrometry allows for the unambiguous determination of reaction pathways. For example, in rearrangements or reactions involving multiple nitrogen atoms, Aniline-¹⁵N can be used to follow the fate of the original amino group.[22]
Metabolic Tracer Studies
In drug metabolism studies, Aniline-¹⁵N can be incorporated into a drug candidate to trace its metabolic fate in vitro or in vivo.[2][3] By analyzing metabolites using mass spectrometry, researchers can identify which metabolites retain the ¹⁵N label, providing crucial information about the sites of metabolic transformation.[23] This is particularly useful for understanding the formation of reactive metabolites that may be responsible for drug toxicity.[24]
Experimental Protocols
The following are representative protocols for common reactions involving aniline that can be directly adapted for use with Aniline-¹⁵N.
Protocol 1: Acetylation of Aniline-¹⁵N to Acetanilide-¹⁵N
This procedure protects the amino group and is often a prerequisite for other transformations.
-
Dissolution: In a 100 mL flask, suspend 5.0 g of Aniline-¹⁵N in 50 mL of water.
-
Acidification: Add 4.5 mL of concentrated hydrochloric acid to dissolve the aniline as its hydrochloride salt.
-
Acylation: To the stirred solution, add 6.0 mL of acetic anhydride.
-
Buffering: Immediately add a solution of 5.3 g of sodium acetate in 30 mL of water.
-
Precipitation: Stir the mixture vigorously and cool in an ice bath to induce the precipitation of Acetanilide-¹⁵N.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol or water to obtain pure Acetanilide-¹⁵N.
Protocol 2: Diazotization of Aniline-¹⁵N and Subsequent Iodination
This protocol demonstrates the conversion of the amino group into a versatile diazonium salt intermediate.
-
Preparation of Aniline Salt: In a 250 mL beaker, dissolve 9.4 g of Aniline-¹⁵N in a mixture of 25 mL of concentrated hydrochloric acid and 25 mL of water. Cool the solution to 0-5 °C in an ice bath.
-
Diazotization: While maintaining the temperature below 5 °C, slowly add a solution of 7.0 g of sodium nitrite in 20 mL of water with constant stirring. After the addition is complete, stir for an additional 10 minutes.
-
Iodination: In a separate flask, dissolve 17 g of potassium iodide in 50 mL of water. Slowly add the cold diazonium salt solution to the KI solution with stirring.
-
Decomposition: Allow the mixture to stand for a few minutes, then gently warm it on a water bath until the evolution of nitrogen gas ceases.
-
Workup: Cool the reaction mixture and add a 10% aqueous solution of sodium thiosulfate to remove any excess iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Purification: Wash the ether extract with water, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to yield iodobenzene-¹⁵N.
Caption: Experimental workflow for the diazotization of Aniline-¹⁵N followed by iodination.
Conclusion
Aniline-¹⁵N is a powerful and versatile tool for researchers in chemistry and drug development. Its chemical properties, being nearly identical to those of unlabeled aniline, allow it to serve as a seamless replacement in synthetic routes. The true value of Aniline-¹⁵N lies in the analytical handle provided by the ¹⁵N isotope, which enables detailed mechanistic investigations, metabolic tracking, and enhanced spectroscopic analysis. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective application in advancing scientific discovery.
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